molecular formula C15H16O4 B14416837 2-Methoxy-4-[(2-methoxyphenoxy)methyl]phenol CAS No. 80851-85-0

2-Methoxy-4-[(2-methoxyphenoxy)methyl]phenol

Cat. No.: B14416837
CAS No.: 80851-85-0
M. Wt: 260.28 g/mol
InChI Key: CUDYCCMHDWRLSS-UHFFFAOYSA-N
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Description

2-Methoxy-4-[(2-methoxyphenoxy)methyl]phenol is an organic compound with the molecular formula C15H16O4. It is a derivative of phenol, characterized by the presence of methoxy groups and a phenoxy methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[(2-methoxyphenoxy)methyl]phenol typically involves the reaction of 2-methoxyphenol with formaldehyde and 2-methoxyphenol under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the formaldehyde acts as a methylene bridge between the two phenol molecules.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[(2-methoxyphenoxy)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated or aminated derivatives of the original compound.

Scientific Research Applications

2-Methoxy-4-[(2-methoxyphenoxy)methyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[(2-methoxyphenoxy)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-methylphenol: Known for its anti-inflammatory properties.

    2-Methoxy-4-vinylphenol: Used in the flavor and fragrance industry.

    4-Methoxyphenol: Commonly used as an antioxidant in various formulations.

Uniqueness

2-Methoxy-4-[(2-methoxyphenoxy)methyl]phenol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual methoxy groups and phenoxy methyl linkage make it a versatile compound with diverse applications.

Properties

CAS No.

80851-85-0

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

2-methoxy-4-[(2-methoxyphenoxy)methyl]phenol

InChI

InChI=1S/C15H16O4/c1-17-13-5-3-4-6-14(13)19-10-11-7-8-12(16)15(9-11)18-2/h3-9,16H,10H2,1-2H3

InChI Key

CUDYCCMHDWRLSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2=CC(=C(C=C2)O)OC

Origin of Product

United States

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